Technical Whitepaper: Chemical Structure, Tautomeric Dynamics, and Synthesis of 4-Methyl-2-nitrosophenol
Technical Whitepaper: Chemical Structure, Tautomeric Dynamics, and Synthesis of 4-Methyl-2-nitrosophenol
Executive Summary
As a versatile organic intermediate, 4-methyl-2-nitrosophenol (also known as 2-nitroso-p-cresol) plays a critical role in coordination chemistry, the synthesis of advanced ultraviolet (UV) absorbers (such as UV-P), and the development of near-infrared (NIR) fluorescent probes[1][2]. For application scientists and drug development professionals, mastering the chemical behavior of this compound requires a deep understanding of its tautomeric equilibrium, metal-chelating properties, and strict thermal requirements during synthesis.
This whitepaper provides an in-depth analysis of the structural dynamics of 4-methyl-2-nitrosophenol, detailing the causality behind its physical properties and offering validated, step-by-step experimental protocols for its synthesis and downstream application.
Chemical Structure and Tautomeric Dynamics
The most defining structural characteristic of 4-methyl-2-nitrosophenol is its ability to undergo nitrosophenol ⇌ quinone oxime tautomerism . While the compound is formally named as a phenol, it rarely exists purely in this state.
The Causality of Tautomeric Shifts
In the solid state and in highly polar solvents (like DMSO or water), the compound predominantly adopts the 4-methyl-1,2-benzoquinone 2-oxime form[3][4].
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Why does this happen? The highly polarized carbonyl and oxime groups of the quinone oxime tautomer are thermodynamically stabilized by intermolecular hydrogen bonding and the dielectric constant of polar solvents.
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Conversely , in non-polar organic solvents (like chloroform or toluene), the equilibrium shifts back toward the true nitrosophenol form, driven by the stabilization of the intramolecular hydrogen bond between the phenolic hydroxyl group and the nitroso nitrogen[4][5].
Understanding this equilibrium is critical for researchers designing downstream reactions. For instance, when acting as a ligand in transition metal complexes, the compound typically coordinates via the nitrogen of the oxime/nitroso group and the deprotonated phenolic oxygen, forming highly stable bidentate chelates[3].
Caption: Tautomeric equilibrium between the phenolic and quinone oxime forms governed by solvent polarity.
Physical and Chemical Properties
The physical properties of 4-methyl-2-nitrosophenol dictate its handling and purification. The presence of both electron-donating (methyl, hydroxyl) and electron-withdrawing (nitroso) groups creates a push-pull electronic system that influences its solubility and spectroscopic profile[6][7].
Table 1: Core Physical and Chemical Parameters
| Property | Value / Description | Causality / Relevance |
| IUPAC Name | 4-methyl-2-nitrosophenol | Standard nomenclature[6]. |
| CAS Registry Number | 39825-16-6 / 58243-10-0 | Varies slightly based on tautomeric/isomeric registration[6][8]. |
| Molecular Formula | C₇H₇NO₂ | Fundamental composition[6]. |
| Molecular Weight | 137.14 g/mol | Verified via mass spectrometry[6]. |
| Solubility Profile | Soluble in ethanol, methanol, toluene; poorly soluble in water. | The hydrophobic methyl group and aromatic ring limit aqueous solubility, while the polar groups allow dissolution in alcohols[7]. |
| Coordination Geometry | Bidentate (N, O coordination) | Forms Jahn-Teller distorted octahedral geometries with Cu(II)[3]. |
Coordination Chemistry and Metal Complexes
In coordination chemistry, 4-methyl-2-nitrosophenol is a privileged ligand. Single-crystal X-ray diffraction (XRD) studies of complexes such as copper(II) bis(4-methyl-2-nitrosophenol) confirm that the metal coordinates through the nitrogen atom of the nitroso group and the phenolic oxygen[3][5].
Mechanistic Insight: When complexing with Cu(II), the system adopts a Jahn-Teller distorted octahedral geometry[3][5]. The thermodynamic stability of these metal-nitrosophenolato complexes is so profound that biphasic reactions (ligand in organic solvent + copper salt in water) often reach quantitative yields in minutes[3]. This rapid chelation is utilized to isolate the compound from complex reaction mixtures.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the underlying chemical rationale.
Protocol A: Synthesis of 4-Methyl-2-nitrosophenol via Electrophilic Aromatic Substitution
This method utilizes the nitrosation of p-cresol. The generation of the nitrosonium ion ( NO+ ) is highly exothermic, requiring strict thermal control[1].
Reagents:
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p-Cresol (4-methylphenol): 1.0 mol (108 g)
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Toluene / Ethanol: 500 mL each
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Hydrochloric Acid (6 N): 500 mL
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Sodium Nitrite ( NaNO2 ): 1.3 mol (90 g) dissolved in 200 mL water.
Step-by-Step Workflow:
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Preparation: In a 5 L three-necked flask equipped with a mechanical stirrer and an internal thermometer, dissolve 108 g of p-cresol in a solvent mixture of 500 mL toluene and 500 mL ethanol[1].
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Acidification: Add 500 mL of 6 N HCl to the mixture. Causality: The strong acid is required to protonate nitrous acid (generated in situ) to form the active electrophile, the nitrosonium ion ( NO+ ).
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Thermal Control: Submerge the flask in an ice-salt bath and cool the mixture to exactly 0 °C[1].
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Nitrosation: Slowly add the aqueous NaNO2 solution dropwise over 1-2 hours. Critical Parameter: The internal temperature must remain below 5 °C[1]. Causality: Failing to maintain this temperature will cause the nitroso group to over-oxidize into a nitro group ( NO2 ), ruining the yield and generating hazardous byproducts.
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Isolation: Allow the reaction to stir until completion. The product can be extracted, washed, and dried under vacuum to yield the crude 4-methyl-2-nitrosophenol.
Caption: Step-by-step experimental workflow for the controlled nitrosation of p-cresol.
Protocol B: Application in Synthesizing Benzo[a]phenoxazinium Chlorides (NIR Dyes)
4-methyl-2-nitrosophenol (and its alkylamino derivatives) is a direct precursor for synthesizing highly fluorescent benzo[a]phenoxazinium chlorides, which are used as specific vacuole and endoplasmic reticulum stains in biological assays[2][9].
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Condensation: To a solution of the nitrosophenol derivative (e.g., 1.5 eq) in methanol, add concentrated HCl and the corresponding N-substituted naphthylamine derivative (1 eq)[2][9].
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Reflux: Reflux the resulting solution for approximately 20 hours. Causality: The extended thermal energy drives the cyclo-condensation reaction between the nitroso oxygen/nitrogen and the naphthylamine ring system.
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Monitoring & Purification: Monitor the reaction via TLC (Dichloromethane/Methanol 9:1). Evaporate the solvent and purify via silica gel column chromatography to isolate the blue, fluorescent solid[2][9].
References
- CN102432613A - Synthesis method of ultraviolet absorbent UV-P Source: Google Patents URL
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4-Methyl-2-nitrosophenol | CID 418726 Source: PubChem - NIH URL:[Link]
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Evaluation of Fluorescent Staining Capacity of Two New Nile Blue Analogues Source: MDPI URL:[Link]
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The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction Source: PMC - NIH URL:[Link]
-
Octahedral 3d-metal complexes of 4,6-di-tert-butyl-1,2-benzoquinone-2-monooxime: Synthesis, structure, and magnetic properties Source: ResearchGate URL:[Link]
-
Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes Source: PMC - NIH URL:[Link]
-
4-Methyl-2-nitrosophenol | CAS#:58243-10-0 Source: Chemsrc URL:[Link]
Sources
- 1. CN102432613A - Synthesis method of ultraviolet absorbent UV-P - Google Patents [patents.google.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m-Nitrosophenol | 20031-38-3 | Benchchem [benchchem.com]
- 6. 4-Methyl-2-nitrosophenol | C7H7NO2 | CID 418726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Dimethylamino-2-nitrosophenol (16761-04-9) for sale [vulcanchem.com]
- 8. 4-Methyl-2-nitrosophenol | CAS#:58243-10-0 | Chemsrc [chemsrc.com]
- 9. Evaluation of Fluorescent Staining Capacity of Two New Nile Blue Analogues [mdpi.com]
